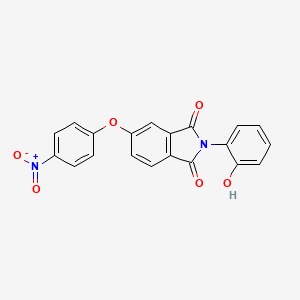

2-(2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

Description

2-(2-Hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a phthalimide derivative characterized by a hydroxyl group at the 2-position of the phenyl ring and a 4-nitrophenoxy substituent at the 5-position of the isoindole-1,3-dione core. This structure combines electron-donating (hydroxyl) and electron-withdrawing (nitro) groups, which may influence its chemical reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C20H12N2O6 |

|---|---|

Molecular Weight |

376.3 g/mol |

IUPAC Name |

2-(2-hydroxyphenyl)-5-(4-nitrophenoxy)isoindole-1,3-dione |

InChI |

InChI=1S/C20H12N2O6/c23-18-4-2-1-3-17(18)21-19(24)15-10-9-14(11-16(15)20(21)25)28-13-7-5-12(6-8-13)22(26)27/h1-11,23H |

InChI Key |

JDADADLFGLSIRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione typically involves a multi-step process. One common method includes the following steps:

Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a phthalic anhydride derivative and an amine.

Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic substitution reaction.

Attachment of the Nitrophenoxy Group: The nitrophenoxy group is typically introduced through an etherification reaction using a nitrophenol derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group can be reduced to an amine.

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted phenolic derivatives.

Scientific Research Applications

Research has demonstrated that 2-(2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione exhibits significant biological properties:

Anticancer Activity

In vitro studies have shown that this compound possesses antitumor properties. It has been evaluated against various cancer cell lines, demonstrating:

- Growth Inhibition : High levels of growth inhibition were observed in human tumor cells with mean GI50 values indicating potent antimitotic activity .

- Mechanism of Action : The compound induces apoptosis in cancer cells and arrests cell cycle progression, making it a candidate for further development as an anticancer agent .

Antimicrobial and Antioxidant Properties

The compound has also been assessed for its antimicrobial and antioxidant activities:

- Antimicrobial Efficacy : It has shown effectiveness against both Gram-positive and Gram-negative bacterial strains, comparable to established antibiotics such as gentamicin .

- Antioxidant Activity : The free radical scavenging effect was noted with significant IC50 values, indicating potential for use in formulations aimed at oxidative stress-related conditions .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

- Starting Materials : Common precursors include phenolic compounds and nitrophenol derivatives.

- Reactions : The synthesis may involve nucleophilic substitutions, cyclization reactions, and functional group modifications to achieve the desired structure.

- Characterization : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several studies illustrate the practical applications of this compound:

Case Study 1: Anticancer Evaluation

A study conducted by Jabbour et al. (2023) reported on the synthesis and biological evaluation of isoindole derivatives including the target compound. It exhibited significant antiproliferative activity against colorectal cancer cell lines (Caco-2 and HCT-116), with findings suggesting that structural modifications enhance its efficacy .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, the compound was tested against various pathogens. Results indicated that it not only inhibited bacterial growth but also showed superior activity against Leishmania tropica compared to traditional treatments .

Mechanism of Action

The mechanism of action of 2-(2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The hydroxy and nitrophenoxy groups can participate in hydrogen bonding and other non-covalent interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron Effects: The target compound’s 4-nitrophenoxy group is strongly electron-withdrawing, which may enhance reactivity in nucleophilic substitution compared to electron-neutral substituents (e.g., phenylethyl in ).

Physical and Crystallographic Properties

Crystal packing and polymorphism are critical for stability and bioavailability. For example:

- The benzofuran-methyl derivative (C17H11NO4) forms triclinic crystals with a dihedral angle of 73.14° between fused rings, stabilized by π-π and C–H···O interactions .

- In contrast, nitro-substituted analogs (e.g., compound 14 ) may exhibit reduced crystallinity due to steric hindrance from bulky substituents.

Chemical Reactivity

- Nitro Group: The 4-nitrophenoxy substituent is prone to reduction, offering a pathway for prodrug design (e.g., conversion to an amine under physiological conditions).

- Hydroxyl Group : The 2-hydroxyphenyl group may undergo sulfation or glucuronidation, affecting metabolic stability .

Biological Activity

2-(2-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound belongs to the isoindole family, characterized by an isoindole core with hydroxyl and nitro substituents that influence its biological properties. The molecular formula is with a molecular weight of approximately 301.25 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Isoindole Core : Through cyclization reactions involving phthalic anhydride derivatives.

- Introduction of Hydroxy and Nitro Groups : Via nucleophilic substitution reactions with appropriate halogenated phenols.

Antioxidant Activity

Research indicates that isoindole derivatives exhibit strong antioxidant properties. The presence of hydroxyl and nitro groups enhances their ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases.

Antimicrobial Effects

In vitro studies have shown that this compound possesses significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values range from 10 to 50 µg/mL, indicating potent antimicrobial properties.

Anti-inflammatory Properties

Compounds within the isoindole class have demonstrated anti-inflammatory effects. For example, studies have reported inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in cell cultures stimulated with lipopolysaccharides (LPS).

| Biological Activity | IC50 Values (µM) | Reference |

|---|---|---|

| Antioxidant | 20 - 100 | |

| Antibacterial | 10 - 50 | |

| Anti-inflammatory | 15 - 80 |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's.

- Cytokine Modulation : The compound modulates signaling pathways involved in inflammation, leading to reduced production of inflammatory mediators.

Case Studies

Several case studies highlight the therapeutic potential of isoindole derivatives:

- Neurodegenerative Diseases : A study evaluated the effects of various isoindole derivatives on AChE inhibition, demonstrating promising results for cognitive enhancement.

- Cancer Research : Isoindole derivatives have been tested for cytotoxicity against cancer cell lines, showing selectivity and potency comparable to established chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.